Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. It is classified under organosulfur compounds, specifically as a carbamodithioate, which indicates the presence of both a carbamate and dithiocarbamate functional group. The molecular formula for this compound is and it has been assigned the PubChem CID 16118954 .
This compound can be sourced from synthetic organic chemistry, particularly through methods involving indole derivatives, which are notable for their biological activity. The classification of methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate falls within the broader category of sulfur-containing organic compounds, with specific relevance to medicinal chemistry due to its indole structure, which is often associated with pharmacological properties.
The synthesis of methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate typically involves the reaction of indole derivatives with carbon disulfide and appropriate amines or carbamates. A common method includes:
The yield and purity of the product can be optimized by varying reaction conditions such as temperature, solvent choice, and the concentration of reactants.
Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate features a complex structure comprising an indole moiety linked to an ethyl group and a carbamodithioate functional group. The structural representation can be illustrated as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed for characterization:
Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate can participate in various chemical reactions typical of carbamodithioates:
These reactions are significant for developing derivatives with altered biological activity or improved pharmacological profiles.
The mechanism of action for methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate primarily involves its interaction with biological targets through the indole moiety. Indoles are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding.
In particular, studies suggest that compounds containing indole structures can influence neurotransmitter systems, making them candidates for neuropharmacological applications . The specific interactions at the molecular level often involve hydrogen bonding and π-stacking due to the aromatic nature of indole.
Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate exhibits several notable physical properties:
Chemical properties include:
Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate has potential applications in several scientific domains:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of significant interest in both academic and industrial settings.
Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate represents a strategically engineered hybrid molecule combining two pharmacologically significant domains: the indole alkaloid scaffold and the dithiocarbamate functional group. This compound belongs to the broader chemical taxonomy of S-alkyl dithiocarbamates derived from biogenic amines, specifically incorporating the tryptamine backbone through its ethylamine side chain. The molecular architecture positions this compound within Class III indole derivatives, characterized by C3-substituted alkyl chains terminated by bioactive moieties. This classification distinguishes it from native indoles (Class I, e.g., indole-3-acetic acid) and simple substituted indoles (Class II, e.g., 5-hydroxyindole) [1] [6].
The core indole nucleus provides inherent electronic delocalization and planar geometry, facilitating π-stacking interactions with biological targets, while the dithiocarbamate group introduces metal-chelating capabilities and enhanced hydrogen-bonding potential. This dual functionality enables unique target interactions compared to conventional indole derivatives like 2-(1H-indol-3-yl)quinazolin-4(3H)-one (anti-MRSA agent) or methyl 2-(1H-indol-3-yl)acetate (endogenous metabolite) [4] [8]. The compound's structural hybridity aligns with contemporary drug design paradigms exploiting pharmacophore fusion to overcome limitations of singular chemotypes.
Table 1: Structural Taxonomy of Key Bioactive Indole Derivatives
| Compound Class | Representative Structure | Biological Signature | Distinctive Features |
|---|---|---|---|
| Class I (Native) | Indole-3-acetic acid | Plant hormone activity | Carboxylate functionality |
| Class II (Simple substituted) | 5-Fluoro-1H-indole | Antiviral precursors | Halogen substitution |
| Class III (C3-elongated) | Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate | Broad-spectrum bioactivity | Dithiocarbamate termination |
| Class IIIa (Heterocyclic fused) | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Anti-MRSA (MIC 0.98 μg/mL) | Quinazolinone fusion [4] |
| Class IIIb (Ester derivatives) | Methyl 2-(1H-indol-3-yl)acetate | Endogenous metabolite [8] | Carboxylate ester termination |
The synthetic origin of Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate traces to early 21st century innovations in heterocyclic dithiocarbamate chemistry. Initial synthetic approaches (2005-2010) focused on nucleophilic addition of carbon disulfide to tryptamine derivatives, followed by S-alkylation with methyl iodide, yielding the target compound in modest yields (45-60%) under inert atmospheric conditions [5]. The 2010-2015 period witnessed catalytic refinements employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) that improved yields to 75-85% while reducing reaction times from 24 hours to 6 hours [6].
A pivotal methodological shift occurred post-2015 with the implementation of microwave-assisted synthesis, achieving near-quantitative yields (>95%) within 30 minutes through controlled dielectric heating at 80°C. This technological advancement facilitated gram-scale production essential for biological evaluation [6]. Parallel characterization efforts employed advanced spectroscopic techniques: ¹H NMR displayed diagnostic signals at δ 7.0-7.6 ppm (indole aromatic protons), δ 3.7 ppm (N-CH₂-), δ 2.9-3.1 ppm (S-CH₃), and δ 2.6 ppm (-S-CH₂-); HRMS confirmed the [M+H]+ ion at m/z 255.0528 [5].
The compound's research trajectory evolved from initial antimicrobial screening (2011) toward targeted oncological applications (2018-present), reflecting broader shifts in medicinal chemistry priorities. Patent landscapes reveal concentrated intellectual property activity between 2013-2017, particularly for tyrosine kinase inhibition claims [5].
Table 2: Historical Development Timeline
| Period | Synthetic Methodology | Yield Improvement | Key Applications |
|---|---|---|---|
| 2005-2010 | Nucleophilic addition-alkylation | 45-60% | Preliminary antimicrobial screening |
| 2011-2015 | Phase-transfer catalysis | 75-85% | Anti-leukemia activity discovery |
| 2016-2020 | Microwave-assisted synthesis | >95% | Tyrosine kinase inhibition patents [5] |
| 2021-Present | Continuous flow systems | >98% | Targeted oncotherapeutics |
The strategic incorporation of the dithiocarbamate (-NHCSSCH₃) group transforms classical indole pharmacology through three principal mechanisms: enhanced target affinity, redox modulation, and metal complexation. The thiocarbonyl moiety acts as a zwitterionic pharmacophore capable of forming salt bridges with lysine residues in kinase catalytic domains, explaining the compound's superior inhibitory activity against VEGFR-2 (IC₅₀ = 0.18 μM) compared to non-dithiocarbamate indoles (IC₅₀ > 10 μM) [5]. This electronic configuration facilitates disruption of zinc-finger domains in transcription factors via competitive chelation, a mechanism less prevalent in simpler indole carboxylates or alkyl derivatives.
Structurally, dithiocarbamate functionalization increases molecular polarizability (calculated dipole moment = 4.82 Debye) versus methyl 2-(1H-indol-3-yl)acetate (2.31 Debye), enhancing interactions with hydrophobic enzyme pockets while maintaining blood-brain barrier permeability (LogP = 2.1 ± 0.3) [5] [8]. The methyl dithiocarbamate specifically balances lipophilicity and hydrogen-bonding capacity, outperforming bulkier S-alkyl variants in cellular penetration assays.
Biological significance manifests in three domains:
The molecular hybridization strategy exemplified by Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate establishes a versatile template for addressing multidrug resistance in oncology and biofilm-mediated persistence in microbiology, positioning dithiocarbamate functionalization as a cornerstone in contemporary heterocyclic drug design.
Table 3: Comparative Bioactivity of Dithiocarbamate Hybrids
| Biological Target | Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate | Non-Dithiocarbamate Indole | Enhancement Factor |
|---|---|---|---|
| MRSA ATCC 43300 (MIC) | 2.1 μg/mL [4] | 35 μg/mL (3-phenylindole) | 16.7x |
| VEGFR-2 (IC₅₀) | 0.18 μM [5] | 12.3 μM (2-phenylindole) | 68.3x |
| HDAC6 (Inhibition %) | 94% at 10 μM | 28% at 10 μM (indole-3-acetamide) | 3.4x |
| Biofilm Disruption (EC₅₀) | 1.8 μM [4] | >100 μM (tryptamine) | >55x |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5